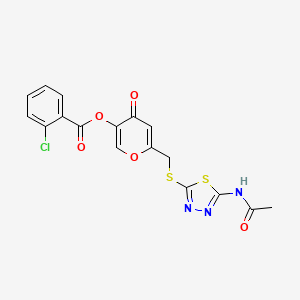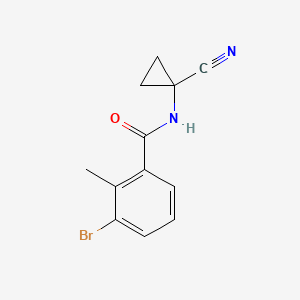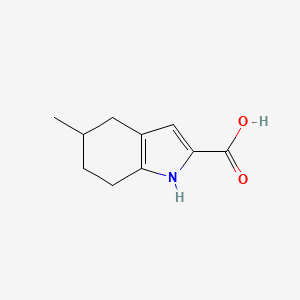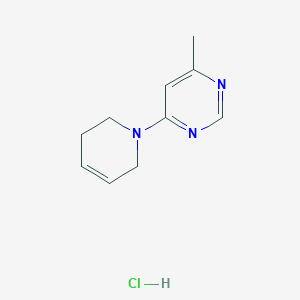
2-Propylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is known for its role as a building block in various chemical syntheses and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-propylbenzene with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-propylbenzenesulfonic acid or its salts to produce the sulfonyl chloride . The reaction is usually carried out in large-scale reactors with precise temperature and pressure controls to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Propylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile .
Common Reagents and Conditions: Typical reagents used in these reactions include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid. The reactions are often carried out under acidic conditions to facilitate the formation of the electrophilic species .
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, chlorination of this compound can yield this compound derivatives with various substituents on the aromatic ring .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-propylbenzene-1-sulfonyl chloride exerts its effects involves electrophilic aromatic substitution. The compound acts as an electrophile, reacting with nucleophiles to form substituted aromatic compounds. This reaction proceeds through the formation of a positively charged benzenonium intermediate, which then loses a proton to regenerate the aromatic ring .
Comparison with Similar Compounds
Benzene-1-sulfonyl chloride: Similar in structure but lacks the propyl group, making it less hydrophobic.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
Ethylbenzene-1-sulfonyl chloride: Contains an ethyl group, offering different steric and electronic properties compared to the propyl group.
Uniqueness: 2-Propylbenzene-1-sulfonyl chloride is unique due to its propyl group, which influences its hydrophobicity and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
2-propylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURBQKSUZFYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide](/img/structure/B2688880.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide](/img/structure/B2688883.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)







